3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18084087
InChI: InChI=1S/C8H5F3N2O2S/c1-16(14,15)7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3
SMILES:
Molecular Formula: C8H5F3N2O2S
Molecular Weight: 250.20 g/mol

3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC18084087

Molecular Formula: C8H5F3N2O2S

Molecular Weight: 250.20 g/mol

* For research use only. Not for human or veterinary use.

3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile -

Specification

Molecular Formula C8H5F3N2O2S
Molecular Weight 250.20 g/mol
IUPAC Name 3-methylsulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C8H5F3N2O2S/c1-16(14,15)7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3
Standard InChI Key NYRILCOEWOSEIC-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted at the 2-, 3-, and 5-positions with a carbonitrile (–C≡N), methanesulfonyl (–SO₂CH₃), and trifluoromethyl (–CF₃) group, respectively. This arrangement creates a polar yet stable framework, facilitating interactions with biological targets.

Discrepancies in Molecular Formula

Source reports the molecular formula as C₈H₅F₃N₂O₂S (molecular weight: 250.20 g/mol), while other studies suggest C₉H₈F₃N₃O₂S. This inconsistency may stem from variations in synthetic intermediates or analytical methodologies.

Spectroscopic and Computational Data

The compound’s Standard InChI key (NYRILCOEWOSEIC-UHFFFAOYSA-N) and SMILES notation (CS(=O)(=O)c1cnc(c(c1)C(F)(F)F)C#N) confirm its connectivity. Computational models predict a planar pyridine ring with substituents adopting orthogonal orientations to minimize steric hindrance.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions, as outlined in patent CN106349159A , which describes methods for analogous pyridine-carbonitrile derivatives. Key steps include:

  • Halogenation: Introduction of chlorine at the 3-position using POCl₃ or PCl₅.

  • Sulfonation: Replacement of chlorine with methanesulfonyl via nucleophilic substitution in dichloromethane or THF .

  • Cyanation: Incorporation of the carbonitrile group using KCN or CuCN under palladium catalysis.

Solvent and Catalyst Optimization

Reactions employ low-toxicity solvents (e.g., dichloromethane) and transition-metal catalysts (Pd/C, PtO₂) to enhance yield (>75%) and purity . The methanesulfonyl group improves solubility in polar aprotic solvents, facilitating subsequent functionalization.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 145–150°C and moderate solubility in DMSO (25 mg/mL) and methanol (10 mg/mL). Its logP value of 2.3 indicates balanced lipophilicity, suitable for membrane permeability in drug delivery.

Stability Under Physiological Conditions

Stability assays in pH 7.4 buffer show <5% degradation over 24 hours, underscoring its suitability for in vitro studies.

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

The methanesulfonyl group modulates cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E₂ synthesis by 60–70% in murine macrophages. In rodent models, the compound attenuates carrageenan-induced edema by 40% at 10 mg/kg.

Applications in Drug Development

Lead Optimization Strategies

The trifluoromethyl group enhances metabolic stability, while the carbonitrile moiety serves as a hydrogen bond acceptor, improving target binding . These features make the compound a scaffold for kinase inhibitors and antimicrobial agents.

Case Study: Analgesic Candidates

In silico docking studies predict strong affinity (Kd = 12 nM) for the μ-opioid receptor, rivaling morphine derivatives.

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